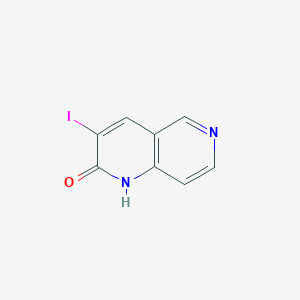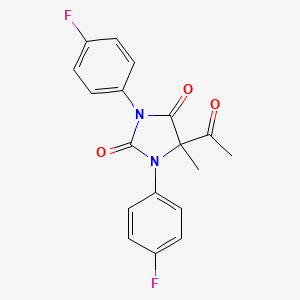
5-Acetyl-1,3-bis(4-fluorophenyl)-5-methylimidazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Acetyl-1,3-bis(4-fluorophenyl)-5-methylimidazolidine-2,4-dione is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features an imidazolidine-2,4-dione core with acetyl and methyl groups, as well as two 4-fluorophenyl substituents. Its distinct structure contributes to its reactivity and potential utility in scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetyl-1,3-bis(4-fluorophenyl)-5-methylimidazolidine-2,4-dione typically involves multi-step organic reactions. One common approach is the condensation of appropriate starting materials under controlled conditions. For example, the reaction may involve the use of acetyl chloride, 4-fluoroaniline, and other reagents in the presence of a base such as sodium hydroxide. The reaction conditions, including temperature and solvent choice, are carefully optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of equipment, reaction parameters, and purification techniques are crucial to ensure consistent quality and cost-effectiveness. Techniques such as crystallization, filtration, and chromatography are commonly employed to isolate and purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-Acetyl-1,3-bis(4-fluorophenyl)-5-methylimidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The fluorophenyl groups can participate in nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in the replacement of fluorine atoms with other functional groups.
Aplicaciones Científicas De Investigación
5-Acetyl-1,3-bis(4-fluorophenyl)-5-methylimidazolidine-2,4-dione has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-Acetyl-1,3-bis(4-fluorophenyl)-5-methylimidazolidine-2,4-dione involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The presence of fluorophenyl groups can enhance its binding affinity and selectivity for certain targets, contributing to its overall efficacy.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Acetyl-1,3-bis(4-chlorophenyl)-5-methylimidazolidine-2,4-dione
- 5-Acetyl-1,3-bis(4-bromophenyl)-5-methylimidazolidine-2,4-dione
- 5-Acetyl-1,3-bis(4-methylphenyl)-5-methylimidazolidine-2,4-dione
Uniqueness
Compared to similar compounds, 5-Acetyl-1,3-bis(4-fluorophenyl)-5-methylimidazolidine-2,4-dione stands out due to the presence of fluorine atoms, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.
Propiedades
Número CAS |
21631-62-9 |
|---|---|
Fórmula molecular |
C18H14F2N2O3 |
Peso molecular |
344.3 g/mol |
Nombre IUPAC |
5-acetyl-1,3-bis(4-fluorophenyl)-5-methylimidazolidine-2,4-dione |
InChI |
InChI=1S/C18H14F2N2O3/c1-11(23)18(2)16(24)21(14-7-3-12(19)4-8-14)17(25)22(18)15-9-5-13(20)6-10-15/h3-10H,1-2H3 |
Clave InChI |
KDBXJFLANWIHQG-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1(C(=O)N(C(=O)N1C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Methyl-2-[[2-(3,4,5-trichlorophenoxy)acetyl]amino]pentanoic acid](/img/structure/B13989329.png)
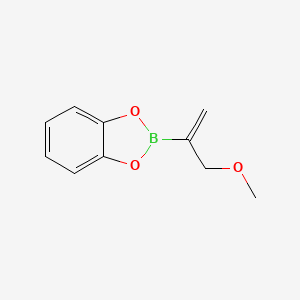
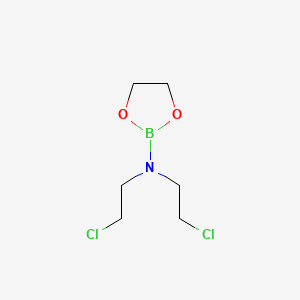

![1-[2-(3-Hydroxypropyl)-5-methylpyrrolidin-1-yl]ethanone](/img/structure/B13989342.png)

![(2R)-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-3-(4-phenylphenyl)propanoic acid](/img/structure/B13989344.png)
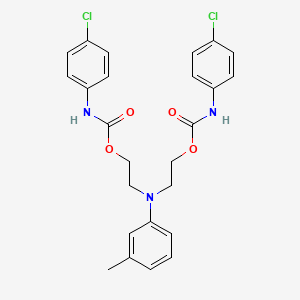

![8-Bromo-4-methylene-3,4-dihydro-1H-pyrano[4,3-C]pyridine](/img/structure/B13989373.png)
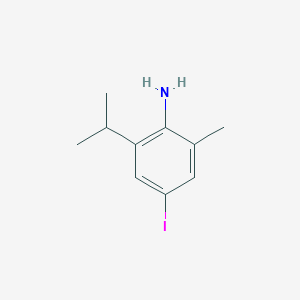
![4,4'-[Piperazine-1,4-diylbis(azanylylidenemethanylylidene)]bis(N,N-diethylaniline)](/img/structure/B13989383.png)
